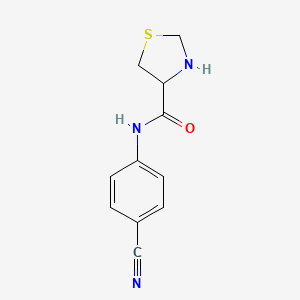

N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide

CAS No.:

Cat. No.: VC20365380

Molecular Formula: C11H11N3OS

Molecular Weight: 233.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3OS |

|---|---|

| Molecular Weight | 233.29 g/mol |

| IUPAC Name | N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide |

| Standard InChI | InChI=1S/C11H11N3OS/c12-5-8-1-3-9(4-2-8)14-11(15)10-6-16-7-13-10/h1-4,10,13H,6-7H2,(H,14,15) |

| Standard InChI Key | ICWMWMHJRCJRDK-UHFFFAOYSA-N |

| Canonical SMILES | C1C(NCS1)C(=O)NC2=CC=C(C=C2)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Cyanophenyl)-1,3-thiazolidine-4-carboxamide consists of three key components:

-

Thiazolidine ring: A saturated five-membered ring containing sulfur at position 1 and nitrogen at position 3.

-

Carboxamide linker: Connects the thiazolidine ring to the 4-cyanophenyl group via a carbonyl (-C=O) and amine (-NH-) bridge.

-

4-Cyanophenyl substituent: A benzene ring with a cyano (-CN) group at the para position, enhancing electronic interactions with biological targets .

X-ray crystallographic data for analogous thiazolidine derivatives reveal planar geometries at the carboxamide linkage, facilitating π-π stacking and hydrogen bonding with protein targets . The thiazolidine ring adopts an envelope conformation, with the sulfur atom deviating slightly from the plane formed by the other four atoms .

Table 1: Physicochemical Properties of N-(4-Cyanophenyl)-1,3-thiazolidine-4-carboxamide

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide involves multi-step reactions starting from L-cysteine derivatives or glycine analogs :

-

Thiazolidine ring formation: Condensation of L-cysteine with benzonitrile under acidic conditions yields 4-substituted thiazolidine intermediates .

-

Carboxamide coupling: Reaction of the thiazolidine carboxylic acid with 4-cyanoaniline using coupling agents like EDCI/HOBt forms the carboxamide bond .

-

Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, improving solubility for pharmacological testing .

A representative protocol from achieved a 95% yield by recrystallizing the crude product from ethanol, ensuring high purity (99% by HPLC).

Structure-Activity Relationship (SAR) Insights

Modifications to the thiazolidine ring and substituents significantly impact bioactivity:

-

Ring saturation: The saturated thiazolidine ring enhances conformational rigidity compared to unsaturated thiazoles, potentially improving target binding .

-

4-Cyanophenyl group: The electron-withdrawing cyano group stabilizes charge-transfer interactions with hydrophobic pockets in enzymes like tubulin .

-

Carboxamide linker: Replacing the amide with ester groups reduces cytotoxicity, underscoring the importance of hydrogen-bonding capacity .

Applications in Drug Discovery

Oncology

As a tubulin polymerization inhibitor, this compound could serve as a lead for antimitotic agents. Its structural simplicity allows for rapid derivatization to optimize potency and reduce off-target effects .

Antiviral Therapy

The dual targeting of HIV-1 RT and herpesvirus DNA polymerase positions it as a candidate for broad-spectrum antiviral development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume